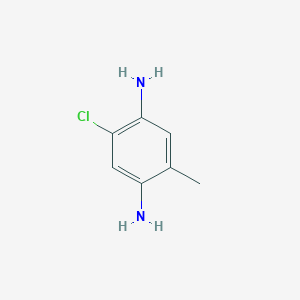

2-Chloro-5-methyl-1,4-phenylenediamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCPKQUNFFHAIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201146 | |

| Record name | 2,5-Diamino-4-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5307-03-9 | |

| Record name | 2-Chloro-5-methyl-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5307-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diamino-4-chlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005307039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diamino-4-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diamino-4-chlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-5-methyl-1,4-benzenediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF4G7SV2Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-methyl-1,4-phenylenediamine: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methyl-1,4-phenylenediamine, also known as 4-chloro-2,5-diaminotoluene, is a substituted aromatic diamine with significant applications as a chemical intermediate. While primarily utilized in the synthesis of dyes and pigments, its structural motif is of growing interest in the field of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and purification protocols. Furthermore, this document explores its potential as a scaffold for the development of novel therapeutic agents, outlining a representative experimental workflow for biological screening and a hypothetical signaling pathway that could be targeted by its derivatives.

Core Properties

This compound is a light brown crystalline powder.[1] Its core chemical and physical properties are summarized in the tables below.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-Chloro-5-methylbenzene-1,4-diamine | |

| Synonyms | 4-Chloro-2,5-diaminotoluene, 2-Chloro-5-methyl-p-phenylenediamine | |

| CAS Number | 5307-03-9 | [1] |

| Molecular Formula | C₇H₉ClN₂ | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| Appearance | Light brown powder/crystals | [1] |

| Melting Point | 147 °C | [1] |

| Boiling Point | 297.4 °C (at 760 mmHg) (Predicted) | |

| Density | 1.281 g/cm³ (Predicted) | |

| Solubility | Soluble in hot water, alcohol, and ether. Diaminotoluenes are generally soluble in organic solvents.[2][3] A derivative, DIACETOACET-2-CHLORO-5-METHYL-1,4-PHENYLENEDIAMIDE, is noted to be soluble in alcohols and ketones.[4] | |

| pKa | Not available |

Spectral Properties (Predicted)

| Spectroscopy | Predicted Data |

| ¹H NMR | Signals corresponding to aromatic protons, methyl protons, and amine protons. |

| ¹³C NMR | Signals for aromatic carbons, methyl carbon. |

| FT-IR (cm⁻¹) | ~3400-3200 (N-H stretch, two bands for primary amine), ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1620 (N-H bend), ~1500 (aromatic C=C stretch), ~1250 (aromatic C-N stretch), ~800 (C-H out-of-plane bend), ~750 (C-Cl stretch).[5][6] |

| Mass Spec (m/z) | Molecular ion peak (M+) at ~156, with a significant M+2 peak at ~158 in an approximate 3:1 ratio, characteristic of a monochlorinated compound.[7][8] |

Synthesis and Purification

Synthesis Protocol

A common route for the synthesis of this compound involves the reduction of the corresponding nitroaniline precursor.[1]

Reaction: Reduction of 2-chloro-5-methyl-4-nitroaniline.

Reagents and Materials:

-

2-chloro-5-methyl-4-nitroaniline

-

Isopropyl alcohol

-

Water

-

Potassium hydroxide

-

1,2-Benzoquinone (o-Quinone)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 60 g of isopropyl alcohol and 50 g of water.

-

To this solvent mixture, add 37.3 g of 2-chloro-5-methyl-4-nitroaniline, 5 g of potassium hydroxide, and 0.6 g of 1,2-benzoquinone.[1]

-

Heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product can be isolated by filtration and washing with cold water.

This procedure has been reported to yield approximately 28.6 g (91% yield) of 2-chloro-5-methyl-p-phenylenediamine with a purity of 99.9% as determined by gas chromatography (GC) analysis.[1]

Purification Protocol

Recrystallization is a standard method for the purification of substituted phenylenediamines.

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound at an elevated temperature but have low solubility at cooler temperatures. For phenylenediamines, solvents such as water, ethanol, or toluene can be effective.[9][10] Given the solubility profile, a mixture of ethanol and water or isopropyl alcohol could be a good starting point.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot solvent (e.g., isopropyl alcohol or an ethanol/water mixture).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be briefly boiled to remove colored impurities.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Applications in Drug Discovery

Phenylenediamine scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets.[11] Derivatives of phenylenediamines have been investigated as factor Xa inhibitors and potential anticancer agents, often targeting protein kinases.[12]

Hypothetical Experimental Workflow for Biological Screening

The following workflow illustrates a general approach to screening derivatives of this compound for potential kinase inhibitory activity.

Hypothetical Signaling Pathway

Derivatives of this compound could potentially be designed to target specific signaling pathways implicated in diseases such as cancer. The diagram below illustrates a hypothetical scenario where a derivative acts as a kinase inhibitor in a generic cancer cell signaling pathway.

Safety and Handling

This compound is known to be an irritant to the skin and eyes.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with established use in the dye industry and significant potential in the realm of drug discovery. Its phenylenediamine core represents a privileged scaffold that can be derivatized to generate libraries of compounds for biological screening. While specific biological activity for the parent compound is not yet well-documented in publicly available literature, its utility as a building block for creating targeted therapies, such as kinase inhibitors, warrants further investigation by researchers in medicinal chemistry and pharmacology. The protocols and conceptual frameworks presented in this guide offer a starting point for such explorations.

References

- 1. This compound | 5307-03-9 [chemicalbook.com]

- 2. Diaminotoluenes (EHC 74, 1987) [inchem.org]

- 3. CAS 823-40-5: 2,6-Diaminotoluene | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. RU2678843C1 - Method of purifying 2-chloro-1,4-phenylenediamine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and SAR of novel ethylenediamine and phenylenediamine derivatives as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-5-methyl-1,4-phenylenediamine (CAS: 5307-03-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-methyl-1,4-phenylenediamine, a chemical intermediate with applications in various industries. This document collates available data on its chemical and physical properties, synthesis and purification protocols, analytical methods, and safety information. While primarily utilized in the dye industry, its structural similarity to biologically active phenylenediamines warrants an examination of its potential, albeit currently underexplored, relevance in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound, also known as 4-Chloro-2,5-diaminotoluene, is a substituted aromatic diamine.[1] It typically appears as a light brown or pale yellow crystalline powder.[2][3] The fundamental properties of this compound are summarized in the table below. It is important to note that some of these values are predicted or estimated and should be confirmed experimentally for critical applications.

| Property | Value | Source(s) |

| CAS Number | 5307-03-9 | [4] |

| Molecular Formula | C₇H₉ClN₂ | [4] |

| Molecular Weight | 156.61 g/mol | [4] |

| Appearance | Light brown to pale yellow powder/crystal | [2][3] |

| Melting Point | 147 °C | [4] |

| Boiling Point (est.) | 257.77 °C | [4] |

| Density (est.) | 1.1845 g/cm³ | [4] |

| pKa (Predicted) | 4.65 ± 0.10 | [4] |

| Solubility | Sparingly soluble in water; more soluble in organic solvents like ethanol and acetone. | [5] |

Synthesis and Purification

Synthesis Protocol

A common laboratory-scale synthesis of this compound involves the reduction of a nitroaniline precursor.[2][4] The following protocol is based on a reported procedure.[2][4]

Reaction Scheme:

Experimental Protocol:

-

Preparation: In a suitable reaction vessel, charge 60 g of isopropyl alcohol and 50 g of water.

-

Addition of Reactants: To the solvent mixture, add 37.3 g of 2-chloro-5-methyl-4-nitroaniline, 5 g of potassium hydroxide, and 0.6 g of 1,2-benzoquinone (o-Quinone) as a catalyst.[2][4]

-

Reaction: The specific reaction conditions (temperature, time) are not detailed in the available literature but would typically involve heating to reflux to ensure the completion of the reduction.

-

Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve cooling, filtration to remove any solids, and extraction.

-

Yield and Purity: This procedure has been reported to yield 28.6 g (91% yield) of this compound with a purity of 99.9% as determined by Gas Chromatography (GC) analysis.[2][4]

Purification by Recrystallization

Experimental Protocol (Adapted):

-

Dissolution: In a reaction vessel, dissolve the crude this compound in toluene. A mass ratio of approximately 2.5-3.5:1 (toluene:diamine) is suggested. Heat the mixture to 60–90 °C with stirring to ensure complete dissolution.

-

Hot Filtration: Filter the hot solution through a pre-heated funnel to remove any insoluble impurities. Maintain the temperature between 60–80 °C to prevent premature crystallization.

-

Crystallization (Two-Step Cooling):

-

Gradually cool the filtrate to 30–35 °C with continuous stirring to induce the formation of crystals.

-

Further cool the resulting slurry to 5–15 °C to maximize the precipitation of the purified product.

-

-

Isolation and Drying: Collect the crystals by filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of cold toluene. Dry the purified product under a vacuum or in a nitrogen atmosphere at 40-60 °C.

Analytical Methods

The purity of this compound is crucial for its subsequent applications. The primary methods for its analysis are chromatographic.

Gas Chromatography (GC)

GC is the reported method for determining the purity of the synthesized product, achieving 99.9% in one instance.[2][4] While the specific parameters were not detailed, a general GC method for a related compound can be outlined.

Workflow for GC Analysis:

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of phenylenediamine isomers. A method for related compounds can be adapted for this compound.

Suggested HPLC Method Parameters (Starting Point):

| Parameter | Recommended Condition |

| Column | Primesep 100 (or equivalent C18 column), 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic mixture of Acetonitrile and an aqueous buffer (e.g., 0.1% Sulfuric Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 200-210 nm |

| Injection Vol. | 1-5 µL |

Applications

Dye and Pigment Intermediate

The primary and well-documented application of this compound is as a key intermediate in the synthesis of a wide range of colorants.[6] Its molecular structure is conducive to creating chromophores that produce vibrant and durable colors for textiles, paints, inks, and plastics.[6]

Potential in Pharmaceutical and Agrochemical Synthesis

While specific examples are scarce in publicly available literature, a derivative, N,N'-(2-chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide), is noted for its use in preparing pharmaceutical and pesticide intermediates.[5] The diamine functionality of the core molecule makes it a potentially useful building block in medicinal chemistry for constructing more complex molecules. Aromatic amines are precursors in the synthesis of many classes of bioactive compounds.

Biological Activity and Relevance in Drug Development

There is currently no direct research on the biological activity or drug development applications of this compound itself. However, the biological effects of the parent compound, p-phenylenediamine (PPD), have been studied and may offer insights into potential mechanisms of action and toxicity for its derivatives.

A study on human urothelial cells demonstrated that PPD induces apoptosis (programmed cell death). The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction. This, in turn, triggers the caspase cascade, a key component of the apoptotic pathway. Furthermore, the study indicated that PPD leads to the downregulation of pro-survival signaling pathways, including NF-κB, mTOR, and Wnt.

Hypothesized Signaling Pathway (Based on p-Phenylenediamine Data):

This information is critical for drug development professionals, as it highlights potential cytotoxic effects and pathways that could be modulated. The genotoxicity and carcinogenic potential of aromatic amines are well-known concerns that must be thoroughly evaluated if considering such a scaffold for pharmaceutical development.

Safety and Handling

This compound is classified as an irritant to the skin and eyes.[2][4] Phenylenediamine derivatives are also known as potential skin sensitizers, capable of causing allergic contact dermatitis.

Hazard Summary:

| Hazard Type | Description |

| Acute Toxicity | Irritating to skin and eyes. |

| Sensitization | Potential for skin sensitization. |

| Handling Precautions | |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. |

| Engineering Controls | Use in a well-ventilated area or with local exhaust ventilation. |

| Storage | Store in a cool, dry place in a tightly sealed container. The compound is noted to be air-sensitive.[3] |

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound (CAS: 5307-03-9) is a well-defined chemical intermediate with established synthesis routes and a primary application in the dye industry. For the drug development community, its utility as a synthetic building block is plausible but not yet demonstrated in the public domain. The significant biological activity of the parent p-phenylenediamine, particularly its ability to induce apoptosis and modulate key cell survival pathways, suggests that derivatives like this compound should be handled with care and would require extensive toxicological evaluation before consideration in any pharmaceutical context. Further research is needed to explore any unique biological activities of this specific compound and its potential as a scaffold in medicinal chemistry.

References

"2-Chloro-5-methyl-1,4-phenylenediamine" synthesis from 2-chloro-5-methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Chloro-5-methyl-1,4-phenylenediamine from its precursor, 2-chloro-5-methyl-4-nitroaniline. The primary transformation involves the reduction of the nitro group to an amine. This document outlines various methodologies to achieve this conversion, providing detailed experimental protocols and a comparative analysis of their efficiencies.

Executive Summary

The synthesis of this compound, a key intermediate in the manufacturing of dyes and pharmaceuticals, is critically dependent on the effective reduction of 2-chloro-5-methyl-4-nitroaniline. This guide explores several prevalent reduction methods, including a high-yield approach utilizing an o-quinone catalyst system, and the classical Béchamp reduction using iron powder in an acidic medium. Each method presents distinct advantages in terms of yield, purity, cost, and operational complexity.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for the different synthesis routes from 2-chloro-5-methyl-4-nitroaniline to this compound, facilitating a direct comparison of their efficacy.

| Method | Reagents | Solvent(s) | Yield | Purity | Key Parameters |

| o-Quinone Catalysis | o-Quinone, Potassium Hydroxide, 1,2-Benzoquinone | Isopropyl Alcohol, Water | 91% | 99.9% | Mild reaction conditions.[1] |

| Béchamp Reduction | Iron powder, Hydrochloric Acid | Not specified in abstract | 84-86% | - | Product melting point: 146-148 °C. |

| Catalytic Transfer Hydrogenation | Hydrazine hydrate, Pd/C or Raney Nickel | Methanol | Good | - | Selective for nitro group over halogens.[1] |

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Method 1: o-Quinone Catalysis

This method employs an o-quinone derivative in a basic medium to facilitate the reduction of the nitro group.

Reagents:

-

2-chloro-5-methyl-4-nitroaniline

-

Isopropyl Alcohol

-

Water

-

Potassium Hydroxide

-

1,2-Benzoquinone

Procedure: [1]

-

A reaction vessel is charged with 60 g of isopropyl alcohol and 50 g of water.

-

37.3 g of 2-chloro-5-methyl-4-nitroaniline is added to the solvent mixture.

-

5 g of potassium hydroxide and 0.6 g of 1,2-benzoquinone are subsequently added.

-

The reaction mixture is stirred under controlled temperature conditions until the reaction is complete, as monitored by a suitable technique (e.g., TLC or HPLC).

-

Upon completion, the product, this compound, is isolated.

-

The isolated product is then purified, yielding 28.6 g of the final product.

Method 2: Béchamp Reduction (Iron/HCl)

A classical and cost-effective method for the reduction of aromatic nitro compounds using iron metal in the presence of an acid.

Reagents:

-

2-methyl-4-nitro-5-chloro-aniline

-

Iron powder

-

Hydrochloric Acid

Procedure:

-

The synthesis commences with the hydrolysis of N-acetyl-2-methyl-4-nitro-5-chloro-aniline to yield 2-methyl-4-nitro-5-chloro-aniline.

-

The resulting 2-methyl-4-nitro-5-chloro-aniline is then subjected to reduction.

-

The reduction is carried out using iron powder in the presence of hydrochloric acid.

-

The reaction proceeds until the nitro group is fully reduced to the corresponding amine.

-

Work-up and purification of the reaction mixture yield the target product, 2-methyl-5-chloro-1,4-p-phenylenediamine.

Method 3: Catalytic Transfer Hydrogenation

This method utilizes hydrazine hydrate as a hydrogen source in the presence of a metal catalyst to achieve the reduction of the nitro group. This approach is noted for its selectivity in reducing nitro groups without affecting aryl halides.[1]

Reagents:

-

2-chloro-5-methyl-4-nitroaniline

-

Hydrazine hydrate

-

Palladium on carbon (Pd/C) or Raney Nickel

-

Methanol

General Procedure: [1]

-

The 2-chloro-5-methyl-4-nitroaniline is dissolved in methanol in a suitable reaction flask.

-

The catalyst (e.g., Pd/C or Raney Nickel) is added to the solution.

-

Hydrazine hydrate is added portion-wise to the reaction mixture at a controlled temperature.

-

The reaction is monitored for completion.

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The crude product is then purified to yield this compound.

Visualizations

The following diagrams illustrate the chemical transformation and a general experimental workflow.

Caption: Synthesis pathways for this compound.

Caption: General experimental workflow for synthesis and purification.

References

Spectroscopic and Synthetic Profile of 2-Chloro-5-methyl-1,4-phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a known synthetic route for the organic intermediate, 2-Chloro-5-methyl-1,4-phenylenediamine. Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights for the characterization and quality control of this compound in research and development settings.

Core Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These values are computationally generated and should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | Singlet | 1H | Ar-H |

| ~6.7 | Singlet | 1H | Ar-H |

| ~4.0 (broad) | Singlet | 4H | -NH₂ |

| ~2.1 | Singlet | 3H | -CH₃ |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~140 | C -NH₂ |

| ~138 | C -NH₂ |

| ~125 | C -Cl |

| ~120 | C -CH₃ |

| ~118 | Ar-C H |

| ~115 | Ar-C H |

| ~18 | -C H₃ |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H Stretch (asymmetric and symmetric) |

| 3200 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch |

| 1620 - 1580 | Strong | N-H Bend (Scissoring) |

| 1500 - 1400 | Medium to Strong | Aromatic C=C Stretch |

| 1300 - 1200 | Medium | C-N Stretch |

| 850 - 750 | Strong | C-H Out-of-plane Bend |

| 700 - 600 | Medium | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment |

| 156 | High | [M]⁺ (with ³⁵Cl) |

| 158 | Medium | [M+2]⁺ (with ³⁷Cl) |

| 141 | Medium | [M-CH₃]⁺ |

| 121 | Medium | [M-Cl]⁺ |

Ionization Method: Electron Ionization (EI)

Synthesis Pathway

This compound can be synthesized via the reduction of 2-chloro-5-methyl-4-nitroaniline. A common laboratory-scale synthesis is outlined below.

Caption: Synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Acquire the sample spectrum.

-

Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Caption: General workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause ionization and fragmentation of the molecule.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Caption: General workflow for Electron Ionization Mass Spectrometry.

Solubility Profile of 2-Chloro-5-methyl-1,4-phenylenediamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-5-methyl-1,4-phenylenediamine, a key intermediate in various manufacturing processes. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. The methodologies outlined are based on internationally recognized standards, ensuring data reliability and reproducibility for research and development applications.

Qualitative Solubility Summary

| Solvent Class | Representative Solvents | Expected Qualitative Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble |

| Ethers | Diethyl Ether, Tetrahydrofuran | Likely Soluble |

| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Likely Soluble |

| Halogenated | Dichloromethane, Chloroform | Likely Soluble |

| Aromatic | Toluene, Xylene | Sparingly Soluble to Soluble |

| Non-polar | Hexane, Heptane | Likely Insoluble |

This table is based on the general solubility of aromatic amines and related compounds. Experimental verification is required for precise characterization.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following methodology is adapted from the OECD Guideline 105 ("Water Solubility") and the principles outlined in USP General Chapter <1236> ("Solubility Measurements"), which can be applied to organic solvents.[2][3][4][5][6][7][8][9][10][11] The saturation shake-flask method is the most widely used and reliable technique for determining equilibrium solubility.[8][10]

Principle

An excess amount of this compound is agitated in a specific organic solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.

Materials and Equipment

-

Solute: this compound (purity > 99%)

-

Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature water bath or incubator with shaker.

-

Glass flasks or vials with screw caps.

-

Magnetic stirrers and stir bars.

-

Centrifuge.

-

Syringes and syringe filters (e.g., 0.45 µm PTFE).

-

Volumetric flasks and pipettes.

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or a validated spectrophotometric method).

-

Experimental Procedure

-

Preliminary Test: To estimate the approximate solubility, a small amount of the solute is added stepwise to a known volume of the solvent at the test temperature until a persistent solid is observed. This helps in determining the appropriate solute-to-solvent ratio for the definitive test.

-

Definitive Test (Saturation Shake-Flask Method): a. Add an excess amount of this compound (determined from the preliminary test to ensure saturation) to a known volume of the solvent in a flask. b. Seal the flask to prevent solvent evaporation. c. Place the flask in a constant temperature shaker bath and agitate at a controlled speed. The temperature should be maintained at 25 ± 0.5 °C. d. Equilibration time is critical. For aromatic amines, a period of 24 to 48 hours is generally sufficient. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, and 72h) and analyzed. Equilibrium is reached when consecutive measurements are in agreement. e. After equilibration, stop the agitation and allow the suspension to settle for a sufficient period (e.g., 1-2 hours) at the same constant temperature. f. Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, centrifugation of the sample followed by filtration through a syringe filter is recommended. g. Accurately dilute the clear, saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument. h. Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method. i. The experiment should be performed in triplicate for each solvent.

Analysis and Calculation

The solubility is calculated from the mean concentration of the triplicate samples, taking into account the dilution factor. The results are typically expressed in grams per liter (g/L) or moles per liter (mol/L).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the saturation shake-flask method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

This guide provides a foundational approach for characterizing the solubility of this compound in organic solvents. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data crucial for advancing research and development activities.

References

- 1. chembk.com [chembk.com]

- 2. Solubility Measurements | USP-NF [uspnf.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 7. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 8. biorelevant.com [biorelevant.com]

- 9. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. filab.fr [filab.fr]

Technical Guide: Physicochemical Properties and Synthesis of 2-Chloro-5-methyl-1,4-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2-Chloro-5-methyl-1,4-phenylenediamine, with a focus on its melting and boiling points. It also details a common synthesis protocol for this compound. This information is intended to support research and development activities involving this chemical intermediate.

Core Properties of this compound

This compound, with the CAS number 5307-03-9, is a chemical compound commonly used as an intermediate in the synthesis of dyes and pigments.[1] Its molecular formula is C₇H₉ClN₂. The purity of this compound is crucial for its application, directly impacting the quality of the final products. It typically appears as a light brown powder or as light yellow to brown crystals.[2]

Physical and Chemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Melting Point | 147 °C | [2] |

| Boiling Point | 257.77 °C (estimated) | [2] |

| Molecular Weight | 156.61 g/mol | [2] |

| Density | 1.281 g/cm³ | [3] |

| Appearance | Light brown powder to crystal | [2] |

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound. The following is a general experimental protocol for determining the melting point of this compound using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the sample at the bottom.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new sample and heat the block again, but at a much slower rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first signs of melting are observed (the solid begins to turn to liquid).

-

Continue heating slowly and record the temperature at which the entire sample has completely melted.

-

The recorded temperature range is the melting point of the sample. For a pure compound, this range should be narrow (0.5-1.0 °C).

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 2-chloro-5-methyl-4-nitroaniline.[2][4]

Materials:

-

2-chloro-5-methyl-4-nitroaniline

-

Isopropyl alcohol

-

Water

-

Potassium hydroxide

-

1,2-Benzoquinone (o-Quinone)

-

Reaction vessel with stirring and temperature control

Procedure:

-

Charge a reaction vessel with 60 g of isopropyl alcohol and 50 g of water.

-

Add 37.3 g of 2-chloro-5-methyl-4-nitroaniline to the solvent mixture.

-

Introduce 5 g of potassium hydroxide and 0.6 g of 1,2-benzoquinone to the reaction mixture.

-

The reaction is then carried out, presumably with heating and stirring, to facilitate the reduction of the nitro group to an amine group.

-

Upon completion of the reaction, the product, this compound, is isolated.

-

The crude product can be purified by recrystallization to achieve high purity.[5] A purity of 99.9% as determined by Gas Chromatography (GC) analysis has been reported for this method.[2][4]

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow of this compound.

References

An In-depth Technical Guide to the Health and Safety of 2-Chloro-5-methyl-1,4-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All personnel handling this chemical should be adequately trained and equipped with appropriate personal protective equipment.

Executive Summary

Physicochemical and Hazard Information

Available data on the physical, chemical, and hazardous properties of 2-Chloro-5-methyl-1,4-phenylenediamine are summarized below.

Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Slight yellow to brown crystals or crystalline powder | [2] |

| Molecular Formula | C₇H₉ClN₂ | [3] |

| Molecular Weight | 156.61 g/mol | [3] |

| Boiling Point | 143 °C | [2] |

| Density | Approximately 1.3 g/cm³ |

GHS Hazard Classification

| Hazard Class | Hazard Statement | Signal Word |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning |

Source: Information compiled from various Safety Data Sheets.

Toxicological Data Summary

Quantitative toxicological data for this compound is largely unavailable in publicly accessible literature and databases. The following tables summarize the known information and highlight the data gaps.

Acute Toxicity

| Endpoint | Route | Species | Value | Classification |

| LD50 | Oral | Not Available | No data available | Not classified |

| LD50 | Dermal | Not Available | No data available | Not classified |

| LC50 | Inhalation | Not Available | No data available | Not classified |

Irritation and Sensitization

| Endpoint | Species | Result | Classification |

| Skin Irritation/Corrosion | Not Available | Causes skin irritation | Category 2 |

| Serious Eye Damage/Irritation | Not Available | Causes serious eye irritation | Category 2 |

| Respiratory or Skin Sensitization | Not Available | No data available | Not classified |

Genotoxicity

| Assay | System | Result |

| Bacterial Reverse Mutation (Ames Test) | Not Available | No data available |

Note: A structurally related compound, 2-Chloro-p-phenylenediamine sulfate, was reported to be mutagenic in the Ames test. This suggests a potential for mutagenicity for this compound, but direct evidence is lacking.

Carcinogenicity and Reproductive Toxicity

| Endpoint | Route | Species | Result |

| Carcinogenicity | Not Available | Not Available | No data available |

| Reproductive Toxicity | Not Available | Not Available | No data available |

Standardized Experimental Protocols

In the absence of specific study reports for this compound, this section details the methodologies for key toxicological endpoints based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols represent the standard approach for generating the data summarized in Section 3.0.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a small number of animals to obtain sufficient information on the acute toxicity of a substance for classification purposes.

Principle: The test substance is administered orally to a group of three animals of a single sex (usually females) at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). The presence or absence of compound-related mortality determines the next step: either dosing at a higher or lower level, or cessation of testing.

Procedure:

-

Animal Selection: Healthy, young adult rodents (typically rats) are used.

-

Fasting: Animals are fasted (food, but not water, is withheld) overnight prior to dosing.

-

Dose Administration: The test substance is administered as a single dose by gavage.

-

Observation: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro test method is used to predict the skin irritation potential of chemicals by assessing their cytotoxicity on a reconstructed human epidermis (RhE) model.[3][4][5]

Principle: The test chemical is applied topically to a three-dimensional RhE model. Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold (≤ 50%). Cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is then quantified.[4][5]

Procedure:

-

Tissue Preparation: Reconstituted human epidermis tissues are pre-incubated.

-

Chemical Application: The test chemical (liquid or solid) is applied to the surface of the tissue in triplicate. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run concurrently.

-

Exposure and Incubation: Tissues are exposed to the chemical for a defined period (e.g., 60 minutes) followed by a post-exposure incubation period (e.g., 42 hours).[5]

-

Viability Assessment: Tissues are incubated with MTT solution. The formazan salt is then extracted from the tissues.

-

Measurement: The optical density of the extracted formazan is measured using a spectrophotometer.

-

Data Analysis: Cell viability is calculated as a percentage relative to the negative control.

Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test is designed to assess the potential for a chemical to cause eye irritation or corrosion. A tiered testing strategy is strongly recommended to minimize animal use.[6][7]

Principle: The test substance is instilled into the conjunctival sac of one eye of an animal (typically an albino rabbit), with the other eye serving as a control. The eyes are then examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at specific intervals.[6][7]

Procedure:

-

Animal Selection: Healthy, young adult albino rabbits are used. Both eyes are examined for pre-existing defects.[6][7]

-

Substance Instillation: A single dose (0.1 mL for liquids, 0.1 g for solids) of the test substance is placed in the conjunctival sac of one eye.[6][7]

-

Observation: Eyes are examined at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days if lesions persist.

-

Scoring: Ocular lesions are scored according to a standardized system.

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This widely used in vitro assay screens for the mutagenic potential of chemicals.[8]

Principle: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations (base substitutions and frameshifts).[9] The bacteria are exposed to the test chemical and plated on a minimal medium lacking the required amino acid. Only bacteria that undergo a reverse mutation can synthesize the amino acid and form visible colonies.[8][10] The assay is conducted with and without a metabolic activation system (S9 fraction) to mimic mammalian metabolism.[10]

Procedure:

-

Strain Selection: At least five strains are typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA or S. typhimurium TA102).[9]

-

Dose Range Finding: A preliminary test is conducted to determine the appropriate dose range and to check for cytotoxicity.

-

Main Experiment: The test is performed using two methods: the plate incorporation method and the pre-incubation method.

-

Plate Incorporation: The test chemical, bacteria, and S9 mix (if used) are combined in molten top agar and poured onto minimal agar plates.

-

Pre-incubation: The components are incubated together before being mixed with top agar and plated.

-

-

Incubation: Plates are incubated for 48-72 hours.

-

Colony Counting: The number of revertant colonies on each plate is counted.

-

Data Analysis: A positive response is defined as a concentration-related increase in the number of revertant colonies, typically at least a two- to three-fold increase over the solvent control.

References

- 1. researchgate.net [researchgate.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. x-cellr8.com [x-cellr8.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. The bacterial reverse mutation test | RE-Place [re-place.be]

- 9. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. biosafe.fi [biosafe.fi]

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Chloro-5-methyl-1,4-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–). Their versatile synthesis, which allows for a wide gamut of colors, has led to their extensive use in various industries, including textiles, printing, and biomedical research. The color and properties of an azo dye are largely determined by the aromatic structures connected by the azo bridge. 2-Chloro-5-methyl-1,4-phenylenediamine is a valuable aromatic diamine intermediate in the synthesis of a variety of azo dyes. Its molecular structure, featuring both electron-donating amino groups and an electron-withdrawing chloro group, allows for the creation of dyes with unique shades and fastness properties.

This document provides a detailed protocol for the synthesis of an exemplary monoazo dye by the diazotization of this compound and subsequent coupling with 2-naphthol.

Principle of the Reaction

The synthesis of azo dyes from a primary aromatic amine involves two main steps: diazotization and azo coupling.

-

Diazotization: The primary aromatic amine, in this case, this compound, is converted into a diazonium salt by treating it with nitrous acid (HNO₂). Nitrous acid is unstable and is typically generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).[1] The resulting diazonium salt is a highly reactive electrophile.

-

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or an aromatic amine. In this protocol, 2-naphthol is used as the coupling agent. The reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring of the coupling component, leading to the formation of the azo dye.[2] The coupling with phenols is typically carried out under alkaline conditions to deprotonate the hydroxyl group, thereby increasing the electron density of the aromatic ring and facilitating the electrophilic attack.[3]

Experimental Protocols

Protocol 1: Synthesis of 1-((4-amino-3-chloro-6-methylphenyl)diazenyl)naphthalen-2-ol

This protocol details the synthesis of a monoazo dye from this compound and 2-naphthol.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

-

Ethanol (for recrystallization)

-

Urea (optional, for quenching excess nitrous acid)

Equipment:

-

Beakers (100 mL, 250 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thermometer

-

Dropping funnel

-

Büchner funnel and flask

-

Filter paper

-

Melting point apparatus

-

UV-Vis Spectrophotometer

Procedure:

Part A: Diazotization of this compound

-

In a 100 mL beaker, dissolve 1.57 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir until a clear solution is obtained.

-

Cool the solution to 0–5 °C in an ice-salt bath with constant stirring.

-

In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes, ensuring the temperature is maintained below 5 °C.

-

Stir the mixture for an additional 20 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting solution is the diazonium salt solution. A small amount of urea can be added to quench any excess nitrous acid.

Part B: Azo Coupling with 2-Naphthol

-

In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 25 mL of a 10% aqueous sodium hydroxide solution.

-

Cool this solution to 0–5 °C in an ice bath with vigorous stirring.

-

Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with continuous and efficient stirring.

-

An intensely colored precipitate of the azo dye should form immediately.[3]

-

Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring the reaction mixture in the ice bath for another 30 minutes after the addition is complete to ensure the coupling reaction goes to completion.

Part C: Isolation and Purification

-

Filter the precipitated crude dye using a Büchner funnel under suction.

-

Wash the solid product thoroughly with a generous amount of cold distilled water to remove any unreacted starting materials and inorganic salts.

-

For purification, recrystallize the crude product from a suitable solvent such as ethanol.[3] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.

-

Filter the purified crystals, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature.

-

Determine the melting point and yield of the purified dye.

-

Characterize the dye using spectroscopic methods such as UV-Vis and FT-IR spectroscopy.

Data Presentation

The following table summarizes the key physicochemical properties and expected outcomes for the synthesis of the exemplary azo dye.

| Parameter | Value | Reference |

| Starting Materials | ||

| This compound | 1.57 g (0.01 mol) | Stoichiometric |

| 2-Naphthol | 1.44 g (0.01 mol) | Stoichiometric |

| Product | 1-((4-amino-3-chloro-6-methylphenyl)diazenyl)naphthalen-2-ol | |

| Molecular Formula | C₁₇H₁₄ClN₃O | Calculated |

| Molecular Weight | 311.77 g/mol | Calculated |

| Appearance | Red to dark red solid | Expected |

| Yield | 85-95% | Typical |

| Melting Point | >200 °C (decomposes) | Estimated |

| λmax (in Ethanol) | 480-520 nm | Estimated from similar dyes[4] |

| Solubility | Soluble in ethanol, acetone, DMSO; Insoluble in water | Typical for azo dyes |

Mandatory Visualizations

Synthetic Pathway

Caption: Synthetic pathway for the azo dye.

Experimental Workflow

Caption: Experimental workflow for azo dye synthesis.

Logical Relationship of Reaction Steps

References

Application Notes and Protocols for High-Performance Pigments Derived from 2-Chloro-5-methyl-1,4-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of high-performance pigments derived from the intermediate 2-Chloro-5-methyl-1,4-phenylenediamine. The focus is on providing practical, actionable information for laboratory and research applications.

Introduction

This compound (CAS: 5307-03-9) is a crucial aromatic diamine intermediate in the synthesis of a variety of high-performance colorants.[1][2] Its molecular structure is foundational for creating chromophores that produce vibrant and durable colors.[3] The quality and purity of this intermediate directly influence the final pigment's intensity, shade, and fastness properties.[3] This intermediate is particularly significant in the production of azo pigments, a class of colorants widely used in paints, inks, plastics, and textiles due to their strong colors and cost-effectiveness.[2]

This document details the synthesis of C.I. Pigment Yellow 128, a high-performance disazo condensation pigment, which utilizes an intermediate derived from this compound.

Pigment Performance Data

The performance characteristics of high-performance pigments are critical for their application in various industries. C.I. Pigment Yellow 128, synthesized from a derivative of this compound, exhibits excellent resistance to light, heat, and solvents.

| Property | C.I. Pigment Yellow 128 |

| Light Fastness (BWS) | 7-8[1][4] |

| Heat Resistance | 250 °C[1] |

| Solvent Resistance | Excellent[1] |

| Migration Resistance | Excellent[1] |

| Weather Resistance | Excellent[1] |

| Acid Resistance | 5 (on a 1-5 scale)[4] |

| Alkali Resistance | 5 (on a 1-5 scale)[4] |

| Oil Absorption | 40-60 g/100g [4] |

Experimental Protocols

The synthesis of C.I. Pigment Yellow 128 from this compound is a multi-step process. It first involves the synthesis of the coupling component, N,N'-(2-chloro-5-methyl-1,4-phenylene)bis(3-oxobutanamide), followed by the synthesis of the pigment itself through a diazotization and coupling reaction.

Protocol 1: Synthesis of the Coupling Component: N,N'-(2-chloro-5-methyl-1,4-phenylene)bis(3-oxobutanamide)

This protocol describes the synthesis of the key intermediate coupling component from this compound. This intermediate is also known as Diacetoacet-2-chloro-5-methyl-1,4-phenylenediamide.[5]

Materials:

-

This compound

-

Ethyl acetoacetate

-

Xylene (or another suitable high-boiling inert solvent)

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Thermometer

-

Mechanical stirrer

-

Heating mantle

-

Buchner funnel and filtration apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add this compound and a suitable solvent such as xylene.

-

Addition of Reactant: While stirring, slowly add a molar excess of ethyl acetoacetate to the flask.

-

Reaction Conditions: Heat the mixture to reflux (approximately 140-150 °C) under an inert atmosphere. The reaction progress can be monitored by measuring the volume of ethanol distilled off.

-

Reaction Completion: Continue the reaction until the theoretical amount of ethanol has been collected, indicating the completion of the condensation reaction.

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration using a Buchner funnel. Wash the product with a suitable solvent (e.g., methanol or ethanol) to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified N,N'-(2-chloro-5-methyl-1,4-phenylene)bis(3-oxobutanamide) in a vacuum oven at an appropriate temperature.

Protocol 2: Synthesis of C.I. Pigment Yellow 128

This protocol outlines the synthesis of C.I. Pigment Yellow 128 via the diazotization of 3-amino-4-chlorobenzoic acid and subsequent coupling with the intermediate prepared in Protocol 1.[6]

Materials:

-

3-Amino-4-chlorobenzoic acid (diazo component)

-

N,N'-(2-chloro-5-methyl-1,4-phenylene)bis(3-oxobutanamide) (coupling component from Protocol 1)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous sodium acetate

-

Urea

-

Organic solvent (e.g., a mixture of water and an organic solvent)[6]

Equipment:

-

Beakers

-

Stirring apparatus

-

Ice bath

-

Buchner funnel and filtration apparatus

-

Drying oven

Procedure:

Part A: Diazotization of 3-Amino-4-chlorobenzoic acid [6]

-

Dissolution of Diazo Component: Dissolve 3-amino-4-chlorobenzoic acid in an aqueous sodium hydroxide solution with stirring.

-

Acidification and Cooling: Add the solution from step 1 to concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath.

-

Diazotization: Slowly add a concentrated aqueous solution of sodium nitrite to the cooled mixture while maintaining the temperature between 0-5 °C. Stir for approximately 30 minutes.

-

Removal of Excess Nitrous Acid: Add a small amount of urea to decompose any excess nitrous acid.

-

pH Adjustment: Adjust the pH of the diazonium salt solution to 4-5 with anhydrous sodium acetate.

Part B: Coupling Reaction [6]

-

Preparation of Coupling Component Slurry: Disperse the N,N'-(2-chloro-5-methyl-1,4-phenylene)bis(3-oxobutanamide) in an organic solvent-water mixture.

-

Coupling: Slowly add the cold diazonium salt solution from Part A to the slurry of the coupling component with vigorous stirring. Maintain the temperature at 10-40 °C.

-

Reaction Completion: Continue stirring for 0.2-2 hours until the coupling reaction is complete. The pH at the end of the coupling should be between 4 and 10.

-

Isolation of the Pigment: Collect the precipitated C.I. Pigment Yellow 128 by filtration.

-

Washing and Drying: Wash the pigment cake thoroughly with water until the filtrate is free of soluble salts. Dry the pigment in an oven at a suitable temperature.

Visualizations

The following diagrams illustrate the key processes in the synthesis of high-performance pigments from this compound.

Caption: Workflow for the synthesis of C.I. Pigment Yellow 128.

Caption: Logical relationship in azo pigment synthesis.

References

- 1. Pigment Yellow 128 | Fineland Chem [finelandchem.com]

- 2. nbinno.com [nbinno.com]

- 3. China CI.Pigment Yellow 128 Manufacturers, Factory, Wholesale - Products - Hangzhou Shine Chemicals Co.,Ltd [pigmentchemical.com]

- 4. Fast yellow 8g(py128) - ORGANIC PIGMENT YELLOW - L COLOR [l-color.com]

- 5. DIACETOACET-2-CHLORO-5-METHYL-1,4-PHENYLENEDIAMIDE [chembk.com]

- 6. CN104031401A - Preparation method of C.I. pigment yellow 128 - Google Patents [patents.google.com]

Application Notes and Protocols for the Diazotization of 2-Chloro-5-methyl-1,4-phenylenediamine and Subsequent Azo Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the diazotization of 2-chloro-5-methyl-1,4-phenylenediamine and its subsequent use in azo coupling reactions. This key chemical transformation is fundamental in the synthesis of a diverse range of azo dyes, which are valuable compounds in various fields, including pharmaceuticals, diagnostics, and industrial colorants.

Introduction

This compound is a versatile aromatic diamine that serves as a valuable building block in organic synthesis. Its diazotization, the conversion of a primary aromatic amine to a diazonium salt, creates a highly reactive intermediate that can readily undergo coupling reactions with electron-rich nucleophiles to form stable azo compounds.[1] The resulting azo dyes exhibit a wide spectrum of colors and can be tailored for specific applications by carefully selecting the coupling partner.[1][2]

The presence of two amino groups in this compound allows for the potential of both mono- and bis-diazotization, leading to the formation of mono-azo or bis-azo dyes. Controlling the stoichiometry of the diazotizing agent is crucial for selective mono-diazotization. For p-phenylenediamines, mono-diazotization can typically be achieved under standard conditions.[3][4]

This document outlines the general principles, provides a detailed experimental protocol for the mono-diazotization of this compound, and describes subsequent coupling reactions with common nucleophiles such as phenols and anilines.

Chemical Structures and Reaction Scheme

The overall process involves two main steps: the diazotization of the diamine and the subsequent azo coupling.

Caption: General reaction scheme for the diazotization and coupling of this compound.

Experimental Protocols

Safety Precautions: Diazonium salts are potentially explosive when isolated in a dry state. These protocols are designed for the in situ use of the diazonium salt solution. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Mono-Diazotization of this compound

This protocol describes the formation of the mono-diazonium salt.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

Procedure:

-

Preparation of the Amine Solution: In a 250 mL beaker, suspend 0.01 mol of this compound in 50 mL of distilled water.

-

Acidification: While stirring, slowly add 2.5 equivalents of concentrated hydrochloric acid. Continue stirring until a clear solution is obtained. Some gentle heating may be required to facilitate dissolution, but the solution must be cooled back to room temperature before proceeding.

-

Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.

-

Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 1.0 equivalent of sodium nitrite in 10 mL of cold distilled water.

-

Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine solution using a dropping funnel. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition. The rate of addition should be controlled to prevent the temperature from rising.

-

Reaction Completion: After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C. The resulting clear solution contains the 4-amino-3-chloro-6-methylbenzenediazonium chloride and is ready for the coupling reaction.

Workflow for Mono-Diazotization:

Caption: Experimental workflow for the mono-diazotization of this compound.

Protocol 2: Azo Coupling Reactions

The freshly prepared diazonium salt solution can be coupled with various aromatic compounds. The pH of the reaction medium is a critical parameter for successful coupling.

Coupling with phenols is typically carried out in a slightly alkaline medium (pH 8-10) to facilitate the formation of the more reactive phenoxide ion.[5][6]

Materials:

-

Diazonium salt solution from Protocol 1

-

Phenol

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Procedure:

-

Preparation of the Coupling Solution: In a 500 mL beaker, dissolve 0.01 mol of phenol in 100 mL of a 10% aqueous sodium hydroxide solution.

-

Cooling: Cool the phenol solution to 0-5 °C in an ice bath with vigorous stirring.

-

Coupling: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold phenol solution with continuous and efficient stirring. A colored precipitate of the azo dye will form immediately.

-

Reaction Completion: Continue stirring the reaction mixture in the ice bath for 30-60 minutes after the addition is complete to ensure the coupling reaction goes to completion.

-

Isolation: Collect the precipitated azo dye by vacuum filtration.

-

Washing: Wash the filter cake with cold distilled water until the filtrate is neutral.

-

Drying: Dry the purified azo dye in a vacuum oven at a temperature below its decomposition point.

Coupling with anilines is generally performed in a slightly acidic medium (pH 4-5) to prevent the diazonium ion from coupling with the amino group of another aniline molecule.[5]

Materials:

-

Diazonium salt solution from Protocol 1

-

Aniline

-

Sodium Acetate (CH₃COONa)

-

Distilled Water

-

Ice

Procedure:

-

Preparation of the Coupling Solution: In a 500 mL beaker, dissolve 0.01 mol of aniline in a minimal amount of dilute hydrochloric acid and then add 100 mL of distilled water.

-

Buffering: Add a sufficient amount of sodium acetate to the aniline solution to achieve a pH of 4-5.

-

Cooling: Cool the aniline solution to 0-5 °C in an ice bath with vigorous stirring.

-

Coupling: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold aniline solution with continuous and efficient stirring. A colored precipitate of the azo dye will form.

-

Reaction Completion: Continue stirring the reaction mixture in the ice bath for 30-60 minutes after the addition is complete.

-

Isolation: Collect the precipitated azo dye by vacuum filtration.

-

Washing: Wash the filter cake with cold distilled water.

-

Drying: Dry the purified azo dye in a vacuum oven.

Data Presentation

The following table summarizes the expected reactants and conditions for the synthesis of representative azo dyes. Note that yields are representative and can vary based on reaction scale and purification efficiency.

| Starting Diamine | Diazotizing Agent | Coupling Partner | Reaction pH | Expected Product | Representative Yield (%) |

| This compound | NaNO₂ / HCl | Phenol | 8-10 | 4-((4-amino-3-chloro-6-methylphenyl)diazenyl)phenol | 80-90 |

| This compound | NaNO₂ / HCl | Aniline | 4-5 | 4-((4-amino-3-chloro-6-methylphenyl)diazenyl)aniline | 75-85 |

| This compound | NaNO₂ / HCl | N,N-Dimethylaniline | 4-5 | 4-((4-amino-3-chloro-6-methylphenyl)diazenyl)-N,N-dimethylaniline | 85-95 |

| This compound | NaNO₂ / HCl | 2-Naphthol | 8-10 | 1-((4-amino-3-chloro-6-methylphenyl)diazenyl)naphthalen-2-ol | 88-98 |

Logical Relationships in Azo Coupling

The pH of the reaction medium is a critical factor that determines the reactivity of the coupling partner.

Caption: Logical relationship between reaction pH and the reactivity of coupling partners.

Applications in Drug Development and Research

Azo compounds derived from this compound are of significant interest in medicinal chemistry and drug development. The azo linkage can be designed to be cleaved by azoreductases present in the gut microbiota, making these compounds potential candidates for colon-specific drug delivery. Furthermore, the structural diversity achievable through various coupling partners allows for the synthesis of libraries of compounds for screening against various biological targets. The chromophoric nature of these dyes also makes them useful as biological stains and diagnostic probes.

Disclaimer: The provided protocols are intended as a general guide. Researchers should conduct their own risk assessments and optimize reaction conditions for their specific applications.

References

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azo coupling - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Reaction of 2-Chloro-5-methyl-1,4-phenylenediamine with Coupling Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactions of 2-Chloro-5-methyl-1,4-phenylenediamine with coupling agents, focusing on the synthesis of azo dyes and other derivatives. The protocols and data presented are intended to serve as a comprehensive resource for laboratory applications.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of chemical compounds, particularly in the dye and pigment industry. Its aromatic diamine structure allows for versatile reactions with various coupling agents, most notably through diazotization and subsequent azo coupling to produce a wide spectrum of colored compounds. Additionally, it can react with active methylene compounds to form other classes of derivatives. These products have potential applications in textiles, paints, inks, and as intermediates in the development of pharmaceuticals and other high-performance materials.

Reactions with Coupling Agents: Synthesis of Azo Dyes

The most common application of this compound in coupling reactions is the synthesis of azo dyes. This is a two-step process:

-

Diazotization: The primary aromatic amine is converted into a diazonium salt.

-

Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling agent, such as a phenol, naphthol, or aromatic amine, to form the azo compound.

General Experimental Protocols

The following are generalized protocols for the synthesis of azo dyes using this compound. The specific conditions may require optimization based on the chosen coupling agent.

Protocol 1: Diazotization of this compound